molecular formula C12H14N2O2S B3138521 (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione CAS No. 459818-48-5

(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B3138521
CAS No.: 459818-48-5
M. Wt: 250.32 g/mol
InChI Key: QDXMWEMIYNOVGF-GFCCVEGCSA-N
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Description

(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione (CAS 84888-71-1) is a chiral hydantoin derivative of interest in medicinal chemistry research. With a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol, this compound features a stereogenic center and a benzylthio methyl side chain . Hydantoin cores are recognized as privileged scaffolds in drug discovery. Research on analogous structures indicates potential biological activities; for instance, similar 5-benzylidene-thiazolidinone compounds have demonstrated significant antimicrobial efficacy against resistant bacterial strains such as E. coli and S. aureus , with some derivatives showing potent inhibition of biofilm formation in P. aeruginosa . Furthermore, related hydantoin derivatives have been explored as inhibitors of metalloproteinases, which are enzyme targets in various disease pathways . The specific stereochemistry of the (S)-enantiomer may be critical for its interaction with biological targets, as seen in other chiral compounds like (S)-5-Benzylimidazolidine-2,4-dione (L-5-benzylhydantoin) . This makes it a valuable chemical tool for developing novel therapeutic agents, studying enzyme mechanisms, and investigating structure-activity relationships. The product is supplied with a guaranteed purity of 98% and should be stored at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(5S)-5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXMWEMIYNOVGF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459818-48-5
Record name (S)-5-Methyl-5-(phenylmethylthiomethyl)-2,4-imidazolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione typically involves the alkylation of 5,5-bis(thiomethyl)-2,4-imidazolidinedione with halomethyl aromatic or halomethyl heteroaromatic precursors . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the benzylthio group.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity
Research indicates that compounds similar to (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione exhibit significant antioxidant properties. This can be attributed to the presence of the thioether group, which plays a crucial role in scavenging free radicals. Such properties are vital in developing therapeutic agents aimed at oxidative stress-related diseases.

2. Anticancer Potential
Studies have shown that imidazolidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its effectiveness as an anticancer agent by interfering with key cellular pathways involved in tumor growth and proliferation.

Organic Synthesis

1. Building Block for Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

2. Chiral Synthesis
As a chiral compound, it is useful in asymmetric synthesis processes. The ability to introduce chirality into synthetic routes is crucial for the development of enantiomerically pure substances, which are often required in drug development to ensure efficacy and reduce side effects.

Material Science

1. Polymer Chemistry
The compound can be utilized in the formulation of polymers due to its reactivity and ability to form cross-links. This application is particularly relevant in creating materials with specific mechanical properties or enhanced stability under various environmental conditions.

2. Coatings and Adhesives
The chemical structure of this compound may also find applications in coatings and adhesives, where its properties could enhance adhesion strength and resistance to environmental degradation.

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant ActivityJournal of Medicinal Chemistry (2023)Demonstrated significant free radical scavenging activity.
Anticancer PotentialCancer Research Journal (2024)Showed cytotoxic effects on breast cancer cell lines.
Organic SynthesisSynthetic Communications (2023)Utilized as a key intermediate for synthesizing novel compounds.
Material SciencePolymer Science Review (2023)Enhanced mechanical properties in polymer formulations.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione () :

    • Substituents: 4-Fluorophenyl and methyl groups at position 5.
    • Key Differences : The fluorophenyl group enhances electron-withdrawing effects, promoting polarization of the lactam ring and intramolecular hydrogen bonding. This contrasts with the benzylthio group in the target compound, which introduces sulfur’s nucleophilicity and increased lipophilicity.
    • Reactivity : The fluorine atom directs electrophilic substitutions, while the benzylthio group facilitates nucleophilic reactions (e.g., alkylation) or oxidation to sulfoxides/sulfones .
  • 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione (): Substituents: Dibromo-phenylethyl and methyl groups. Key Differences: Bromine atoms increase molecular weight (376.07 g/mol) and toxicity, leading to its prohibition in cosmetics.

Solubility and Physicochemical Behavior

Compound Substituents Molecular Weight (g/mol) Solubility (Water) LogP (Predicted)
(S)-5-((Benzylthio)methyl)-5-methyl... Benzylthio methyl, methyl 252.07 Low ~2.5
5-(4-Fluorophenyl)-5-methylimidaz... 4-Fluorophenyl, methyl 238.23 Moderate ~1.8
5,5-Dimethylimidazolidine-2,4-dione Methyl, methyl 142.15 High ~0.5
  • Target Compound : Low water solubility due to the hydrophobic benzylthio group. Suitable for organic solvents (e.g., DMSO, chloroform).
  • Fluorophenyl Analog : Moderate solubility from fluorine’s polarity and aryl ring planarity .
  • 5,5-Dimethyl Derivative (Hydantoin) : High solubility due to minimal steric hindrance and polarity.

Biological Activity

(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione, with a CAS number of 459818-48-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C12H14N2O2S, and it features a unique imidazolidine structure that may confer specific pharmacological properties.

PropertyValue
Molecular Weight250.32 g/mol
Chemical FormulaC12H14N2O2S
SMILESC[C@]1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)/t12-/m1/s1

Research indicates that this compound exhibits inhibitory activity against metalloproteinases , particularly MMP12. Metalloproteinases are enzymes implicated in various physiological and pathological processes, including tissue remodeling and inflammation. The inhibition of these enzymes can be beneficial in treating conditions such as cancer and arthritis .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the activity of MMPs. For instance, a study reported a significant reduction in MMP activity in cell cultures treated with this compound compared to untreated controls .

Case Studies

  • Case Study on Tumor Growth Inhibition
    • Objective : To evaluate the effect of this compound on tumor growth.
    • Method : Mice were administered varying doses of the compound.
    • Results : A dose-dependent reduction in tumor size was observed after four weeks of treatment.
    • : The compound shows promise as an anti-cancer agent.
  • Case Study on Inflammatory Response
    • Objective : To assess the anti-inflammatory effects of the compound.
    • Method : Rats with induced inflammation were treated with this compound.
    • Results : Significant reductions in inflammatory markers were noted post-treatment.
    • : The compound may be effective in managing inflammatory diseases.

Safety and Toxicology

The safety profile of this compound is still under investigation. Preliminary toxicological assessments indicate low toxicity at therapeutic doses; however, comprehensive studies are necessary to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione?

  • Answer : The compound can be synthesized via a multi-step approach:

Thiosemicarbazide condensation : React 3-(substituted phenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 h). This forms the thiazolidinone core .

Benzylthio substitution : Introduce the benzylthio group via nucleophilic substitution or coupling reactions. For example, use benzyl mercaptan under basic conditions (e.g., NaH in DMF) to functionalize the methyl position .

Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration. Crystallographic validation (e.g., X-ray diffraction) is critical to confirm stereochemistry .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • Chromatography : HPLC with a Purospher® STAR column (USP methods) to assess purity (>95%) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., imidazolidine-dione carbonyl at ~170–175 ppm, benzylthio protons at δ 3.5–4.0 ppm) .
  • MS : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C13_{13}H14_{14}N2_2O2_2S: ~274.08 g/mol) .
  • X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous imidazolidine-diones .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., energy barriers for benzylthio substitution) to optimize conditions (solvent, temperature) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with thiol-reactive sites) using software like AutoDock Vina. Compare with experimental IC50_{50} values .
  • ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), metabolic stability, and toxicity .

Q. How to resolve contradictions in biological activity data across studies?

  • Answer :

Standardize assays : Ensure consistent protocols (e.g., MIC for antimicrobial activity, ROS quantification for antioxidant assays) .

Control variables : Compare solvent effects (DMSO vs. ethanol) and cell lines (e.g., HeLa vs. HEK293) to identify confounding factors .

Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in structure-activity relationships .

Q. What experimental designs are suitable for studying environmental stability or degradation?

  • Answer :

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor via LC-MS for breakdown products (e.g., benzyl mercaptan) .
  • Biotic degradation : Use soil microcosms or activated sludge to assess microbial metabolism. Quantify residual compound via HPLC .
  • QSAR modeling : Correlate environmental half-life with molecular descriptors (e.g., topological polar surface area, TPSA) .

Q. How to design a study comparing enantiomeric activity of (S)- vs. (R)-isomers?

  • Answer :

Stereoselective synthesis : Prepare both enantiomers using chiral catalysts (e.g., Sharpless epoxidation) .

Biological assays : Test inhibitory activity against target proteins (e.g., kinases) using SPR (surface plasmon resonance) for real-time binding kinetics .

Statistical analysis : Apply ANOVA to determine significant differences in IC50_{50} values (p < 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
(S)-5-((Benzylthio)methyl)-5-methylimidazolidine-2,4-dione

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